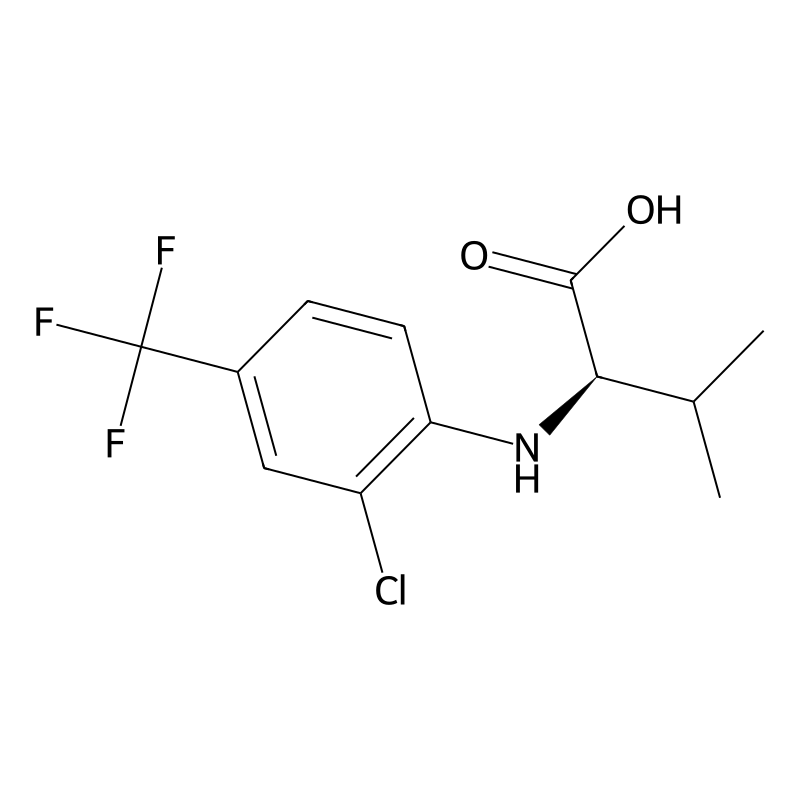

(R)-2-((2-Chloro-4-(trifluoromethyl)phenyl)amino)-3-methylbutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-2-((2-Chloro-4-(trifluoromethyl)phenyl)amino)-3-methylbutanoic acid is a compound with the molecular formula C20H19ClF3NO4 and a molecular weight of 421.82 g/mol. It appears as a white to off-white crystalline powder that is practically insoluble in water but freely soluble in solvents such as acetone, ethyl acetate, and methanol. The compound has a melting point of 224-227°C and a pKa value of 4.47, indicating its acidic nature. It belongs to the class of fibric acid derivatives and is primarily utilized in pharmacological applications.

The synthesis of (R)-2-((2-Chloro-4-(trifluoromethyl)phenyl)amino)-3-methylbutanoic acid involves the formation of an amide bond between 2-chloro-4-trifluoromethylaniline and 3-methylbutanoic acid, typically facilitated by thionyl chloride. This reaction mechanism results in the desired compound through the following steps:

- Formation of Amide Bond: The amine group of 2-chloro-4-trifluoromethylaniline reacts with the carboxylic acid group of 3-methylbutanoic acid.

- Conversion to Acid: The resultant product undergoes treatment with thionyl chloride to yield (R)-2-((2-Chloro-4-(trifluoromethyl)phenyl)amino)-3-methylbutanoic acid.

Characterization techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

(R)-2-((2-Chloro-4-(trifluoromethyl)phenyl)amino)-3-methylbutanoic acid exhibits significant biological activity through its interaction with peroxisome proliferator-activated receptor alpha (PPAR-alpha). This nuclear receptor plays a crucial role in regulating lipid metabolism, leading to:

- Increased oxidation of fatty acids in the liver.

- Reduction in low-density lipoprotein cholesterol and triglycerides.

- Elevation of high-density lipoprotein cholesterol levels.

The compound has demonstrated efficacy in reducing cardiovascular events in individuals with dyslipidemia and possesses anti-inflammatory and antioxidant properties.

The synthesis methods for (R)-2-((2-Chloro-4-(trifluoromethyl)phenyl)amino)-3-methylbutanoic acid are primarily based on organic synthesis techniques involving:

- Reagents: Utilization of 2-chloro-4-trifluoromethylaniline, 3-methylbutanoic acid, and thionyl chloride.

- Reaction Conditions: Controlled temperature and reaction times to optimize yield and purity.

- Purification: Techniques such as recrystallization or chromatography are often employed to isolate the final product from by-products.

This compound finds applications primarily in pharmacology due to its lipid-modulating effects. It is used in:

- Cardiovascular Health: As a therapeutic agent for managing dyslipidemia.

- Research Studies: Investigating metabolic pathways related to lipid metabolism and potential anti-inflammatory effects.

Studies on (R)-2-((2-Chloro-4-(trifluoromethyl)phenyl)amino)-3-methylbutanoic acid have focused on its interactions with various biological systems, particularly regarding its activation of PPAR-alpha. Research indicates that this activation can lead to beneficial changes in lipid profiles, which is critical for cardiovascular health. Additionally, toxicity studies have shown that while it is generally well-tolerated, high doses may lead to liver toxicity in animal models.

Several compounds share structural similarities with (R)-2-((2-Chloro-4-(trifluoromethyl)phenyl)amino)-3-methylbutanoic acid, including:

- N-[2-Chloro-4-(trifluoromethyl)phenyl]-D-valine: A derivative that may exhibit similar biological properties but differs in its amino acid structure.

- (R)-2-[2-Chloro-4-(trifluoromethyl)anilino]-3-methylbutyric acid: Another analog that could have comparable effects on lipid metabolism.

- (2S)-2-[[(2-Chloro-4-(trifluoromethyl)phenyl)amino]-3-methyl-butanoate: A related compound with potential variations in pharmacokinetics due to stereochemistry.

Unique Features

The uniqueness of (R)-2-((2-Chloro-4-(trifluoromethyl)phenyl)amino)-3-methylbutanoic acid lies in its specific interaction with PPAR-alpha, its distinct structural features including the trifluoromethyl group which enhances lipophilicity, and its therapeutic implications for cardiovascular health compared to similar compounds .